Ethyl 4-[({1-(4-methoxyphenyl)-5-oxo-2-thioxo-3-[4-(trifluoromethoxy)benzyl]imidazolidin-4-yl}acetyl)amino]benzoate
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Overview
Description
Ethyl 4-[({1-(4-methoxyphenyl)-5-oxo-2-thioxo-3-[4-(trifluoromethoxy)benzyl]imidazolidin-4-yl}acetyl)amino]benzoate is a complex organic compound with a unique structure that includes an imidazolidinone ring, a benzoate ester, and various functional groups such as methoxy, trifluoromethoxy, and thioxo groups
Preparation Methods
The synthesis of Ethyl 4-[({1-(4-methoxyphenyl)-5-oxo-2-thioxo-3-[4-(trifluoromethoxy)benzyl]imidazolidin-4-yl}acetyl)amino]benzoate involves multiple steps, including the formation of the imidazolidinone ring and the introduction of various functional groups. One common synthetic route involves the following steps:
Formation of the imidazolidinone ring: This can be achieved through the reaction of an appropriate amine with a carbonyl compound under acidic or basic conditions.
Introduction of the thioxo group: This step typically involves the reaction of the imidazolidinone intermediate with a sulfur-containing reagent.
Attachment of the benzoate ester: This can be done through esterification reactions using ethyl alcohol and a benzoic acid derivative.
Functionalization with methoxy and trifluoromethoxy groups: These groups can be introduced through nucleophilic substitution reactions using appropriate reagents.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
Ethyl 4-[({1-(4-methoxyphenyl)-5-oxo-2-thioxo-3-[4-(trifluoromethoxy)benzyl]imidazolidin-4-yl}acetyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or trifluoromethoxy groups, leading to the formation of new derivatives with different functional groups.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Scientific Research Applications
Ethyl 4-[({1-(4-methoxyphenyl)-5-oxo-2-thioxo-3-[4-(trifluoromethoxy)benzyl]imidazolidin-4-yl}acetyl)amino]benzoate has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific enzymes or receptors.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
Industrial Applications: The compound’s chemical properties make it suitable for use in the synthesis of other complex molecules, potentially serving as an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 4-[({1-(4-methoxyphenyl)-5-oxo-2-thioxo-3-[4-(trifluoromethoxy)benzyl]imidazolidin-4-yl}acetyl)amino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Ethyl 4-[({1-(4-methoxyphenyl)-5-oxo-2-thioxo-3-[4-(trifluoromethoxy)benzyl]imidazolidin-4-yl}acetyl)amino]benzoate can be compared with other similar compounds, such as:
Ethyl 3-(4-methoxyphenyl)-5-methylisoxazole-4-carboxylate: This compound shares the methoxyphenyl group but has a different core structure and functional groups.
Benzenemethanol, α-ethyl-4-methoxy-: This compound also contains a methoxy group but lacks the complex imidazolidinone and thioxo functionalities.
The uniqueness of this compound lies in its combination of functional groups and its potential for diverse applications in various fields of research.
Properties
Molecular Formula |
C29H26F3N3O6S |
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Molecular Weight |
601.6 g/mol |
IUPAC Name |
ethyl 4-[[2-[1-(4-methoxyphenyl)-5-oxo-2-sulfanylidene-3-[[4-(trifluoromethoxy)phenyl]methyl]imidazolidin-4-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C29H26F3N3O6S/c1-3-40-27(38)19-6-8-20(9-7-19)33-25(36)16-24-26(37)35(21-10-14-22(39-2)15-11-21)28(42)34(24)17-18-4-12-23(13-5-18)41-29(30,31)32/h4-15,24H,3,16-17H2,1-2H3,(H,33,36) |
InChI Key |
JGOQFBMXYRHCFW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=S)N2CC3=CC=C(C=C3)OC(F)(F)F)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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